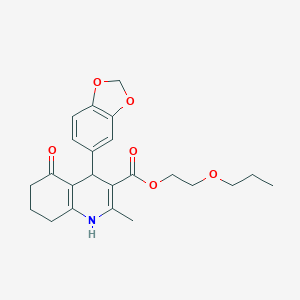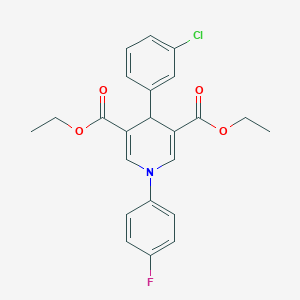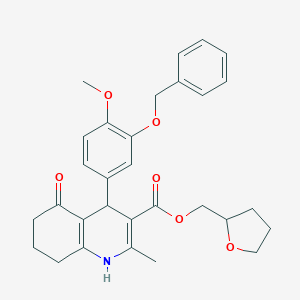![molecular formula C21H26N2O4S B395132 4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B395132.png)
4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinyl group, a pentyloxyphenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinyl Group: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring.
Attachment of the Pentyloxyphenyl Group:
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Ethyl (2-oxo-4-phenyl-1-pyrrolidinyl)acetate
- Methyl (2-oxo-4-phenyl-1-pyrrolidinyl)acetate
- 4-[(2-oxo-1-pyrrolidinyl)methyl]benzoic acid
Uniqueness
4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H26N2O4S |
|---|---|
分子量 |
402.5g/mol |
IUPAC 名称 |
4-(2-oxopyrrolidin-1-yl)-N-(4-pentoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O4S/c1-2-3-4-16-27-19-11-7-17(8-12-19)22-28(25,26)20-13-9-18(10-14-20)23-15-5-6-21(23)24/h7-14,22H,2-6,15-16H2,1H3 |
InChI 键 |
PUOBZVZNQUEWQY-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-chlorophenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395051.png)
![3-(2-chlorophenyl)-11-(6-methyl-4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395052.png)
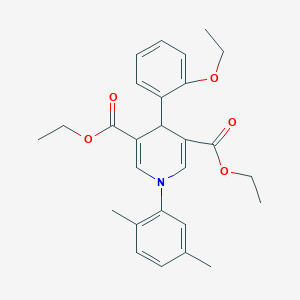
![3-(2-chlorophenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395057.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B395058.png)
![Methyl 2-methyl-5-oxo-7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B395059.png)
![1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B395060.png)
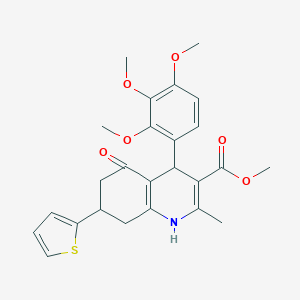
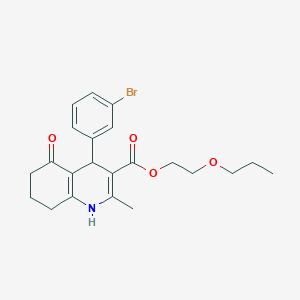
![2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B395067.png)
![2-Propoxyethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395068.png)
